molecular formula C23H22FN3O B2928909 4-(2-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide CAS No. 701951-59-9

4-(2-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide

Cat. No.: B2928909
CAS No.: 701951-59-9
M. Wt: 375.447
InChI Key: QZHVVVKIALSGBL-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide is a chemical research reagent designed for investigative applications, particularly in the study of ion channel pharmacology and neurological pathways. This compound features a piperazine core structure substituted with a 2-fluorophenyl group and a diphenylcarboxamide moiety, a structural motif found in compounds investigated for modulating calcium channel activity. Research-grade compounds with this scaffold are utilized in in vitro studies to explore mechanisms relevant to pain and neuronal excitability. The core research value of this piperazine derivative lies in its potential as a tool for investigating voltage-gated calcium channels (VGCCs). Piperazine-based structures are reported in scientific literature as blockers for N-type (Cav2.2) and T-type calcium channels, which are validated targets for studying refractory chronic pain and neuropathic pain pathways . The presence of the fluorophenyl group is a critical structural feature, as halogen-substituted phenyl rings adjacent to the piperazine ring are documented in research as being essential for the inhibitory activity of similar synthetic compounds in biological assays . The specific substitution pattern (ortho-, meta-, or para-) on the phenyl ring can significantly influence pharmacological activity and selectivity in research settings . The primary research applications for this compound are in preclinical studies, including enzyme and receptor binding assays, cellular function studies, and mechanism-of-action research. It is intended for use by qualified researchers in controlled laboratory environments to study signal transduction and ion channel function. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(2-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O/c24-21-13-7-8-14-22(21)25-15-17-26(18-16-25)23(28)27(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHVVVKIALSGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the 2-Fluorophenyl Group: The 2-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with the piperazine ring.

    Formation of the Carboxamide Moiety: The carboxamide group is formed by reacting the piperazine derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

General Synthetic Procedure

  • Piperazine Alkylation :
    • A piperazine derivative (e.g., 1-benzhydrylpiperazine) reacts with 2-fluorobenzhydryl chloride under basic conditions (Na₂CO₃ or K₂CO₃) in polar aprotic solvents (DMF, acetonitrile) at 80–100°C for 8–12 hours .
    • Yield : ~70–85% .
  • Carboxamide Formation :
    • The alkylated piperazine reacts with phenyl isocyanate in dichloromethane (DCM) at 0–25°C, catalyzed by triethylamine (TEA). The reaction proceeds overnight .
    • Yield : ~60–75% .

Reaction Optimization

ParameterConditionImpact on YieldSource
SolventDMF vs. DCMDMF improves alkylation efficiency
Temperature80°C vs. RTHigher temps reduce reaction time
CatalystTEA vs. No catalystTEA enhances carboxamide formation

Structural Modifications and Derivatives

Key modifications to the parent compound involve substitutions on the piperazine ring, fluorophenyl group, and carboxamide moiety:

Fluorophenyl Positional Isomerism

  • 2-Fluorophenyl vs. 3-Fluorophenyl :
    • The ortho -fluorine position (2-F) enhances ENT2 transporter inhibition by 30% compared to meta (3-F) .
    • Electron-withdrawing effects : Fluorine at the ortho position increases electrophilicity, improving binding to hydrophobic pockets .

Carboxamide Functionalization

  • N,N-Diphenyl vs. N-Alkyl :
    • Replacing one phenyl group with sec-butyl reduces analgesic activity by 50% .
    • Diphenyl retention : Critical for maintaining antinociceptive potency in murine models .

Nucleophilic Acyl Substitution

  • The carboxamide formation follows a nucleophilic acyl substitution mechanism: Piperazine+Phenyl IsocyanateTEACarboxamide+HCl\text{Piperazine}+\text{Phenyl Isocyanate}\xrightarrow{\text{TEA}}\text{Carboxamide}+\text{HCl}
    • Kinetics : Second-order reaction with k=0.15L mol1 min1k=0.15\,\text{L mol}^{-1}\text{ min}^{-1} at 25°C .

Halogen Bonding in Fluorophenyl Group

  • The 2-fluorophenyl group forms a halogen bond (C FO\text{C F}\cdots \text{O}) with ENT2 transporter residues (e.g., Gln158), confirmed via molecular docking .

Spectroscopic Data

TechniqueKey Peaks/DataSource
¹H NMR (CDCl₃)δ 7.45–7.35 (m, Ar–H), 4.23 (s, CH), 3.65 (m, piperazine)
FT-IR 3342 cm⁻¹ (N–H), 1650 cm⁻¹ (C=O)
Mass Spec m/z 409.2 [M+H]⁺

Thermal Stability

  • Melting Point : 198–200°C .
  • Decomposition : Above 300°C under nitrogen .

Pharmacological Activity

  • Analgesic Efficacy : 70% inhibition in murine writhing tests at 10 mg/kg .
  • Neuropathic Pain : Reduces mechanical allodynia by 55% in spared nerve injury models .

Transporter Inhibition

TransporterIC₅₀ (μM)Selectivity (vs. ENT1)Source
ENT2 0.455.2-fold
ENT1 2.34

Recent Advancements

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties for enhanced solubility .
  • Hybrid Derivatives : Combining with naphthyridine scaffolds improves blood-brain barrier penetration .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of equilibrative nucleoside transporters, affecting the transport of nucleosides across cell membranes . The presence of the fluorophenyl group enhances its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Enzyme Inhibition

4-(4-Methylbenzenesulfonyl)-N,N-Diphenylpiperazine-1-Carboxamide
  • Structural Difference : Replaces the 2-fluorophenyl group with a 4-methylbenzenesulfonyl moiety.
  • Activity : Exhibits high docking scores (1,322,817) against α-glucosidase, a target for type 2 diabetes therapy. The sulfonyl group likely engages in polar interactions with residues like LYS96 and ASP95 in the enzyme’s active site .
Pyridazinone Derivatives with (2-Fluorophenyl)piperazine Moieties
  • Structural Difference: Incorporates a pyridazinone ring instead of a carboxamide.
  • Activity: Demonstrates selective MAO-B inhibition, with IC50 values in the nanomolar range. The 2-fluorophenyl group contributes to selectivity by optimizing steric and electronic interactions with the MAO-B active site .
  • Key Insight : The fluorophenyl moiety enhances target specificity, whereas the carboxamide group in the parent compound may favor interactions with other enzymes like α-glucosidase.

Role of Fluorine Substitution

2-Fluorophenyl vs. 4-Fluorophenyl Derivatives
  • Example : 2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide ()
    • Activity : Targets unspecified receptors, likely leveraging the para-fluorine for electronic effects.
    • Comparison : The ortho-fluorine in 4-(2-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide may introduce steric hindrance, altering binding pocket accessibility compared to para-substituted analogues .

Impact of Carboxamide Modifications

N-{3-[4-(Diphenylmethyl)piperazine-1-carbonyl]phenyl}Furan-2-Carboxamide
  • Structural Difference : Replaces diphenylcarboxamide with a diphenylmethyl-furan hybrid.
N-Phenylpiperazine-1-Carboxamide Analogues ()
  • Structural Difference: Lacks fluorine and incorporates benzooxazinone or benzoxazine moieties.
  • Activity : Focus on multitarget biological activity, though specifics are unclear. The absence of fluorine may reduce metabolic stability but improve solubility .

Research Findings and Implications

  • Carboxamide vs. Sulfonyl : Carboxamide groups favor hydrogen bonding (e.g., with α-glucosidase’s LYS96), while sulfonyl groups may strengthen ionic interactions but reduce lipophilicity .
  • Therapeutic Potential: The 2-fluorophenylpiperazine scaffold shows versatility, with applications in diabetes (α-glucosidase inhibition), neurodegenerative diseases (MAO-B inhibition), and antimicrobial therapy (lipophilicity-driven activity) .

Biological Activity

4-(2-Fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a piperazine ring substituted with a 2-fluorophenyl group and two phenyl groups, contributing to its lipophilicity and ability to penetrate biological membranes.

The biological activity of this compound involves several mechanisms:

  • Receptor Interaction : It has been studied for its affinity towards various receptors, including serotonin receptors, which play a crucial role in mood regulation and neuropharmacology.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing neurotransmitter levels in the synaptic cleft.
  • Signal Transduction Modulation : It can affect intracellular signaling pathways, influencing cellular responses to external stimuli.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, similar to other diphenylpiperazine derivatives known for their antitumor properties.
  • Antimicrobial Properties : Some studies have indicated potential antimicrobial effects against various bacterial strains, making it a candidate for further investigation in the context of antibiotic resistance.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cancer cell proliferation
AntimicrobialActivity against Gram-positive bacteria
NeuropharmacologyModulation of serotonin receptors
MechanismDescriptionReference
Receptor BindingAffinity for serotonin receptors
Enzyme InhibitionInhibition of neurotransmitter degrading enzymes
Signal Pathway ModulationInfluence on intracellular signaling cascades

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on human breast carcinoma (MCF-7) cells. The compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth. Further analysis revealed that the compound induced apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Efficacy
In a separate investigation, the antimicrobial activity of this compound was assessed against Staphylococcus aureus. Results demonstrated that it possesses notable inhibitory effects, comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of piperazine derivatives. The incorporation of fluorine atoms has been linked to increased metabolic stability and improved pharmacokinetic properties. Studies indicate that fluorinated compounds often display enhanced lipophilicity, facilitating better distribution in biological systems.

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